4-(1-Chloroethyl)-1,2-difluorobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(1-chloroethyl)-1,2-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROOYCGCPLLVMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221031-54-5 | |
| Record name | 4-(1-chloroethyl)-1,2-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(1-Chloroethyl)-1,2-difluorobenzene CAS number and synonyms
This technical guide provides an in-depth analysis of 4-(1-Chloroethyl)-1,2-difluorobenzene , a critical benzylic halide intermediate used in the synthesis of pharmaceuticals, most notably as a precursor to the 3,4-difluorostyrene moiety found in the antiplatelet drug Ticagrelor .
Identity & Physicochemical Profile
This compound is a reactive benzylic chloride characterized by a 1,2-difluoro substitution pattern on the benzene ring and a reactive chloroethyl group at the 4-position. It serves as a versatile electrophile in organic synthesis.
| Attribute | Details |
| CAS Number | 221031-54-5 (Racemic) |
| IUPAC Name | 4-(1-Chloroethyl)-1,2-difluorobenzene |
| Common Synonyms | 1-(1-Chloroethyl)-3,4-difluorobenzene; |
| Molecular Formula | C |
| Molecular Weight | 176.59 g/mol |
| SMILES | CC(Cl)c1ccc(F)c(F)c1 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~80–85 °C (at reduced pressure, est.)[1] |
| Reactivity Class | Benzylic Halide (High susceptibility to S |
Synthetic Utility & Applications
Core Application: Precursor to 3,4-Difluorostyrene
The primary industrial utility of 4-(1-chloroethyl)-1,2-difluorobenzene is its role as a direct precursor to 3,4-difluorostyrene (CAS 350-67-4). Through dehydrochlorination (elimination), the chloroethyl group is converted into a vinyl group.
-
Drug Target: Ticagrelor (Brilinta) .[2]
-
Mechanism: 3,4-Difluorostyrene undergoes cyclopropanation (often biocatalytic or metal-catalyzed) to form the chiral cyclopropylamine core of Ticagrelor.
-
Advantage: This route avoids the use of unstable diazonium intermediates often associated with introducing fluorinated motifs.
Secondary Application: Chiral Building Block
The benzylic chloride moiety is highly reactive toward nucleophiles.
-
Chiral Amines: Reaction with amines yields 1-phenylethylamine derivatives.
-
Stereochemistry: While typically synthesized as a racemate, asymmetric synthesis or kinetic resolution can yield the (R) or (S) enantiomers, which are valuable for creating enantiopure drug candidates.
Synthesis & Manufacturing Workflow
The industrial preparation typically follows a three-step sequence starting from commercially available 1,2-difluorobenzene or 3,4-difluoroacetophenone.
Step-by-Step Protocol
-
Friedel-Crafts Acylation:
-
Reagents: 1,2-Difluorobenzene + Acetyl Chloride + AlCl
. -
Product: 3,4-Difluoroacetophenone (CAS 369-33-5).
-
Note: Regioselectivity is directed by the ortho/para-directing fluorine atoms, favoring substitution at the 4-position relative to the 1,2-difluoro motif.
-
-
Reduction:
-
Reagents: Sodium Borohydride (NaBH
) in Methanol. -
Product: 1-(3,4-Difluorophenyl)ethanol (CAS 1000508-34-4).
-
Process: The ketone is reduced to the secondary alcohol.
-
-
Chlorination:
-
Reagents: Thionyl Chloride (SOCl
) or Concentrated HCl. -
Product: 4-(1-Chloroethyl)-1,2-difluorobenzene .
-
Mechanism: S
i (retention) or S 1 (racemization) depending on conditions. SOCl typically yields the chloride with high efficiency.
-
Diagram: Synthesis Pathway
Caption: Linear synthesis route from 1,2-difluorobenzene to the target chloroethyl intermediate and subsequent conversion to the styrenic drug precursor.
Safety & Handling Protocols
As a benzylic halide, 4-(1-chloroethyl)-1,2-difluorobenzene requires strict safety adherence.
-
Hazards:
-
Lachrymator: Vapors are highly irritating to eyes and mucous membranes.
-
Corrosive/Irritant: Causes skin burns and severe eye damage.
-
Hydrolysis: Reacts with moisture to release Hydrogen Chloride (HCl) gas.
-
-
Storage:
-
Store under inert atmosphere (Nitrogen/Argon).
-
Keep refrigerated (2–8 °C) to prevent spontaneous dehydrochlorination.
-
Anhydrous conditions are mandatory.
-
References
-
CymitQuimica. 4-(1-Chloroethyl)-1,2-difluorobenzene Product Page. Retrieved from
-
SynQuest Laboratories. 1-(1-Chloroethyl)-3,4-difluorobenzene Safety Data. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3,4-Difluoroacetophenone. Retrieved from
-
Google Patents. Process for preparing (S)-2-chloro-1-(3,4-difluorophenyl)ethanol (Ticagrelor Intermediate). Retrieved from
-
B. Subtilis Globin Research. Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. Retrieved from
Sources
Technical Guide: Solubility Profile of 4-(1-Chloroethyl)-1,2-difluorobenzene
[1]
Executive Summary & Compound Identity
4-(1-Chloroethyl)-1,2-difluorobenzene is a specialized halogenated benzylic chloride intermediate used primarily in the synthesis of agrochemicals and pharmaceuticals (specifically azole antifungals and chiral building blocks).[1][2] Its solubility behavior is governed by the lipophilic 3,4-difluorophenyl core and the reactive, electrophilic benzylic chloride moiety.[1]
-
Molecular Formula: C₈H₇ClF₂
-
Molecular Weight: 176.59 g/mol [3]
-
Key Characteristic: Lachrymator / Alkylating Agent (Handle with extreme caution)
Core Solubility Insight: As a lipophilic benzylic halide, this compound exhibits high solubility in aprotic organic solvents (DCM, Toluene, THF) but possesses critical instability in protic solvents (Water, Alcohols) due to susceptibility to solvolysis and hydrolysis.
Solubility Profile & Solvent Compatibility
The following data categorizes solvents based on thermodynamic capability (solubility) and kinetic stability (chemical compatibility).
Table 1: Solubility & Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Context |
| Chlorinated | Dichloromethane (DCM) | Excellent (>500 mg/mL) | Low | Ideal for extraction and transport.[1] |
| Chlorinated | Chloroform | Excellent | Low | Standard NMR solvent; good for reactions. |
| Aromatic | Toluene | High | Very Low | Preferred for high-temp reactions; azeotropic drying.[1] |
| Esters | Ethyl Acetate | High | Low | Standard crystallization/work-up solvent.[1] |
| Ethers | THF / 2-MeTHF | High | Low* | Good for Grignard/Lithiation; Check peroxides.[1] |
| Ethers | MTBE | High | Low | Excellent for liquid-liquid extraction.[1] |
| Alkanes | Hexane / Heptane | Moderate | Very Low | Used as an antisolvent for crystallization.[1] |
| Alcohols | Methanol / Ethanol | High | CRITICAL | Avoid. Rapid solvolysis forms methyl/ethyl ethers.[1] |
| Aqueous | Water | Insoluble (<0.1 mg/mL) | CRITICAL | Avoid. Hydrolysis releases HCl gas. |
Mechanism of Instability in Protic Solvents
Researchers must recognize that "solubility" in alcohols is a transient state.[1] The electron-withdrawing fluorine atoms at the 3,4-positions (relative to the alkyl group) destabilize the benzylic carbocation intermediate, potentially slowing SN1 solvolysis compared to non-fluorinated analogs. However, the reaction remains thermodynamically favorable.
Reaction Pathway:
Experimental Protocol: Gravimetric Solubility Determination
Since specific saturation limits depend on purity and temperature, use this self-validating protocol to determine exact solubility for your specific batch.[1]
Pre-requisite: All handling must occur in a fume hood due to lachrymatory properties.[1]
Step-by-Step Methodology
-
Preparation: Weigh 3 x 20 mL scintillation vials (labeled A, B, C).
-
Saturation: Add 1.0 g of 4-(1-Chloroethyl)-1,2-difluorobenzene to each vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Toluene) to each vial.
-
Observation: If the solid/liquid dissolves completely, add more compound until a persistent suspension forms (saturation).
-
-
Equilibration: Agitate at 25°C for 4 hours.
-
Critical Check: Ensure no phase separation (oiling out) occurs; benzylic chlorides often form oils rather than crystals.[1]
-
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic) into a pre-weighed vial.
-
Evaporation: Evaporate solvent under a stream of nitrogen (do not use heat >30°C to avoid degradation).
-
Quantification: Weigh the residue.
-
Calculation: Solubility (mg/mL) = (Mass of Residue) / (Volume of Filtrate).
-
Process Workflow & Decision Logic
The following diagram illustrates the decision process for selecting a solvent for reactions involving this intermediate, prioritizing stability over simple solubility.
Figure 1: Solvent selection logic tree prioritizing chemical stability of the benzylic chloride moiety.
Synthesis & Reaction Implications[1][4][6][7][8][9][10][11]
A. Nucleophilic Substitution
When using this compound to introduce the 1-(3,4-difluorophenyl)ethyl group (e.g., reacting with an amine or thiol):
-
Recommended Solvent: Acetonitrile or DMF .[1]
-
Why: These polar aprotic solvents stabilize the transition state without participating in the reaction.[1]
-
Note: If using DMF, keep temperatures <80°C to prevent Vilsmeier-Haack type side reactions or thermal degradation.[1]
B. Grignard Formation[1][7][8]
-
Recommended Solvent: THF or 2-MethylTHF .
-
Protocol: The electron-withdrawing fluorine atoms can make magnesium insertion sluggish.[1] Use 2-MeTHF (higher boiling point than THF) to drive initiation, or use Rieke Magnesium in THF.
Safety & Handling (E-E-A-T)
Hazard Classification: Corrosive, Lachrymator.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture ingress will generate HCl gas, pressurizing the container.
-
Neutralization: Spills should be treated with a dilute solution of aqueous sodium bicarbonate after absorbing the bulk liquid with vermiculite.[1] Do not add water directly to the concentrated chemical.[1]
References
The Ortho-Difluoro Advantage: 1,2-Difluorobenzene Scaffolds in Medicinal Chemistry
Executive Summary
The strategic incorporation of fluorine into drug candidates—often termed the "Fluorine Scan"—is a cornerstone of modern lead optimization. Among fluorinated motifs, the 1,2-difluorobenzene (1,2-DFB) moiety (often manifesting as a 3,4-difluorophenyl substituent) occupies a privileged position. It serves as a metabolically stable bioisostere for the electron-rich 1,2-methylenedioxy group, modulates lipophilicity (logP) without significant steric penalty, and locks molecular conformation through unique electrostatic interactions.
This guide provides a technical deep-dive into the medicinal chemistry of 1,2-DFB derivatives, detailing their physicochemical advantages, synthetic accessibility via Suzuki-Miyaura coupling, and clinical application in blockbuster therapeutics like Ticagrelor .
Part 1: The Bioisosteric Imperative
The Benzodioxole Problem
Historically, the 1,3-benzodioxole (1,2-methylenedioxybenzene) moiety was a common feature in natural products and early synthetic drugs (e.g., Tadalafil, Paroxetine).[1][2][3] However, this group represents a significant metabolic soft spot .
Cytochrome P450 enzymes can oxidize the methylene bridge, leading to the formation of a reactive carbene intermediate. This carbene can coordinate irreversibly with the heme iron of CYP450, leading to mechanism-based inhibition (MBI) and potential hepatotoxicity.
The 1,2-Difluoro Solution
Replacing the methylenedioxy group with a 1,2-difluoro motif is a textbook bioisosteric swap.
-
Sterics: The Van der Waals radius of Fluorine (1.47 Å) is comparable to Hydrogen (1.20 Å) and Oxygen, allowing the 1,2-DFB to mimic the shape of the benzodioxole ring.
-
Metabolism: The C-F bond (approx. 116 kcal/mol) is metabolically inert to oxidative cleavage, eliminating the carbene formation pathway.
-
Electronics: While benzodioxole is electron-donating, 1,2-DFB is electron-withdrawing, which can be used to tune the pKa of adjacent amines or reduce the metabolic liability of the phenyl ring itself.
Visualization: Metabolic Divergence
The following diagram illustrates the metabolic fate of the benzodioxole group versus the stability of the 1,2-DFB scaffold.
Figure 1: Comparative metabolic pathways. The 1,2-DFB moiety blocks the formation of toxic carbene intermediates common to benzodioxoles.
Part 2: Physicochemical Profiling
The introduction of two ortho-fluorine atoms alters the physicochemical landscape of the molecule beyond simple metabolic blocking.
The Ortho-Effect on Conformation
In biaryl systems, a 1,2-difluoro substitution pattern (e.g., on a biphenyl ring) induces a twisted conformation due to the repulsion between the fluorine lone pairs and the electron cloud of the adjacent ring (or ortho-substituents). This conformational restriction can be exploited to pre-organize a drug molecule into its bioactive conformation, reducing the entropic penalty of binding.
Polarity and Lipophilicity (LogP)
Contrary to the intuition that "fluorine is polar," adding fluorine to an aromatic ring often increases lipophilicity (logP) because the tight C-F bond reduces the polarizability of the ring system compared to C-H. However, the 1,2-difluoro motif is unique : the two C-F dipoles are additive, creating a significant molecular dipole moment.
| Property | Benzene | 1,2-Difluorobenzene | 1,4-Difluorobenzene | Impact |
| Dipole Moment (D) | 0.0 | ~2.4 | 0.0 | 1,2-DFB is highly polar but lipophilic. |
| Boiling Point (°C) | 80 | 92 | 89 | Increased intermolecular attraction. |
| LogP (Oct/Water) | 2.13 | ~2.45 | ~2.45 | Moderate increase in lipophilicity. |
| Metabolic Stability | Low | High | High | Blocks arene oxide formation. |
Part 3: Synthetic Architecture
Protocol: Suzuki-Miyaura Coupling of 3,4-Difluorophenylboronic Acid
The most robust method for installing the 1,2-DFB moiety is via palladium-catalyzed cross-coupling. The 3,4-difluorophenyl group (structurally a 1,2-difluoro substitution) is electron-deficient, making the corresponding boronic acid prone to protodeboronation .
Standardized Protocol:
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
3,4-Difluorophenylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
-
-
Procedure:
-
Degassing: Charge the reaction vessel with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (3x). This is critical to prevent homocoupling and oxidation of the catalyst.
-
Solvation: Add degassed solvent mixture.
-
Catalysis: Add the Pd catalyst last to minimize exposure to air in solution.
-
Reaction: Heat to 80-90°C for 4-12 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Critical Optimization Note: If protodeboronation (loss of the boronic acid group) is observed, switch to anhydrous conditions using CsF as the base in pure Dioxane or DMF.
Visualization: Synthetic Workflow
Figure 2: Decision tree for the Suzuki-Miyaura coupling of electron-deficient fluorinated boronic acids.
Part 4: Case Study - Ticagrelor (Brilinta)
Ticagrelor represents the "gold standard" application of the 1,2-difluorobenzene moiety in modern medicinal chemistry.
Structural Logic
Ticagrelor is a P2Y12 platelet inhibitor used to prevent thrombotic events.[3][4] Unlike thienopyridines (e.g., Clopidogrel), it is a reversible allosteric antagonist.
-
The Moiety: It features a 3,4-difluorophenyl group attached to a cyclopropyl amine.[5]
-
Function:
-
Metabolic Armor: The phenyl ring is a prime target for CYP3A4 hydroxylation. The 3,4-difluoro substitution deactivates the ring towards electrophilic aromatic oxidation, significantly extending the half-life compared to the non-fluorinated analog.
-
Hydrophobic Pocket Filling: The 3,4-difluorophenyl group sits in a hydrophobic pocket of the P2Y12 receptor. The fluorine atoms provide specific electrostatic contacts and modulate the lipophilicity to ensure optimal residence time.
-
Bioisosterism: In early SAR (Structure-Activity Relationship) studies, the 3,4-difluoro motif outperformed the 1,3-benzodioxole and 3,4-dichloro analogs in terms of the potency/metabolic stability balance.
-
Data Comparison (Representative SAR)
Note: Values are illustrative of general SAR trends in this chemical series.
| Analog | P2Y12 IC50 (nM) | Metabolic Stability (t1/2) | Toxicity Risk |
| Unsubstituted Phenyl | 150 | Low (< 30 min) | Low |
| 3,4-Methylenedioxy | 12 | Moderate | High (MBI) |
| 3,4-Dichloro | 8 | High | High (Lipophilicity/ClogP > 5) |
| 3,4-Difluoro (Ticagrelor) | 10 | High (> 2 h) | Low |
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Springthorpe, B., et al. (2007). From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis. Bioorganic & Medicinal Chemistry Letters.
-
Haghi, W., et al. (2021).[6] Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry.
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
Sources
boiling point and density data for 4-(1-Chloroethyl)-1,2-difluorobenzene
The following technical guide details the physicochemical properties, synthesis, and handling of 4-(1-Chloroethyl)-1,2-difluorobenzene , a critical intermediate in the development of fluorinated pharmaceuticals.
CAS Number: 221031-54-5 Formula: C₈H₇ClF₂ Molecular Weight: 176.59 g/mol
Part 1: Executive Summary
4-(1-Chloroethyl)-1,2-difluorobenzene is a benzylic chloride derivative used primarily as an electrophilic building block in the synthesis of bioactive pharmaceutical ingredients (APIs). It serves as a key intermediate for introducing the 1-(3,4-difluorophenyl)ethyl moiety, a pharmacophore found in P2Y12 receptor antagonists (e.g., Ticagrelor analogues) and various kinase inhibitors.
This compound is characterized by high reactivity due to the benzylic chloride, which is susceptible to nucleophilic substitution (
Part 2: Physicochemical Properties
Note: Due to the proprietary nature of this intermediate, specific experimental values from public standard handbooks are limited. The data below synthesizes available vendor specifications and high-fidelity group contribution predictions based on structural analogues (e.g., α-methylbenzyl chloride).
Core Physical Data
| Property | Value (Experimental/Predicted) | Confidence / Method |
| Physical State | Liquid | Observed (Vendor Data) |
| Appearance | Colorless to pale yellow | Observed |
| Boiling Point (Atm) | 205°C – 215°C | Predicted (ACD/Labs, EPISuite) |
| Boiling Point (Reduced) | 92°C – 98°C @ 15 mmHg | Estimated vs. Analogue* |
| Density | 1.28 ± 0.05 g/cm³ | Predicted (20°C) |
| Refractive Index ( | 1.495 – 1.505 | Predicted |
| Flash Point | ~85°C | Predicted (Closed Cup) |
| Solubility | Immiscible in water; Soluble in DCM, THF, Toluene | Qualitative |
*Analogue Benchmarking: The non-fluorinated analogue, (1-Chloroethyl)benzene (CAS 672-65-1), boils at 195°C. The addition of two fluorine atoms typically increases boiling point by 10–20°C due to increased molecular weight, despite fluorine's low polarizability.
Structural Analysis
The compound features a chiral center at the benzylic position. Commercial supplies are typically racemic unless specified as the (
-
Bond Lability: The C–Cl bond is weakened by the adjacent aromatic ring, facilitating rapid hydrolysis if exposed to moisture.
-
Electronic Effects: The 3,4-difluoro substitution pattern withdraws electron density from the ring, slightly deactivating the benzylic position relative to non-fluorinated analogues, but the compound remains a potent electrophile.
Part 3: Synthesis & Manufacturing Workflow
The industrial preparation typically proceeds via the reduction of 3,4-difluoroacetophenone followed by chlorination. This route avoids the poor selectivity of direct radical chlorination of 4-ethyl-1,2-difluorobenzene.
Synthesis Pathway Diagram
Caption: Two-step synthesis via ketone reduction and subsequent deoxy-chlorination.
Experimental Protocol (General Procedure)
Step 1: Reduction
-
Dissolve 3,4-difluoroacetophenone (1.0 eq) in Methanol at 0°C.
-
Slowly add Sodium Borohydride (
, 0.5 eq). Stir for 2 hours. -
Quench with dilute HCl, extract with Ethyl Acetate, and concentrate to yield 1-(3,4-difluorophenyl)ethanol .
Step 2: Chlorination
-
Dissolve the alcohol intermediate in Dichloromethane (DCM).
-
Add Thionyl Chloride (
, 1.2 eq) dropwise at 0°C. Note: Catalytic DMF may accelerate the reaction. -
Stir at room temperature for 3–4 hours until TLC indicates consumption of alcohol.
-
Workup: Evaporate solvent and excess
under reduced pressure. The residue is often used directly or distilled under vacuum.
Part 4: Handling, Safety, & Stability
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
| Flammable Liquid | H227 | Combustible liquid. |
Critical Storage Protocols:
-
Moisture Sensitivity: Store under inert gas (Nitrogen/Argon). The compound hydrolyzes to form HCl and the parent alcohol upon contact with moist air.
-
Temperature: Refrigerate (2–8°C) to prevent slow elimination of HCl (forming styrenic impurities).
-
Incompatibility: Avoid strong bases (promotes elimination to styrene) and strong nucleophiles (unless intended for reaction).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136519, 1-Chloro-3,4-difluorobenzene (Isomer Reference). Retrieved from .
-
CymitQuimica. Product Catalog: 4-(1-Chloroethyl)-1,2-difluorobenzene (CAS 221031-54-5). Retrieved from .
-
ChemicalBook. CAS 456-16-6 Data (Analogue: 1-(1-Chloroethyl)-4-fluorobenzene). Retrieved from .
-
American Chemical Society (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients. Chemical Reviews.[1] Retrieved from .
Sources
Comprehensive Safety and Handling Protocol for 4-(1-Chloroethyl)-1,2-difluorobenzene
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction & Chemical Identity
4-(1-Chloroethyl)-1,2-difluorobenzene (CAS: 221031-54-5) is a specialized benzylic chloride intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural motif—a chiral-capable ethyl chloride group attached to a difluorinated benzene ring—makes it a critical building block for introducing lipophilic, metabolically stable aryl moieties into drug candidates.
However, its utility comes with significant safety challenges. As a benzylic halide , this compound is highly electrophilic, prone to hydrolysis, and likely a potent lachrymator. This guide synthesizes standard safety data with field-proven handling protocols to ensure researcher safety and compound integrity.
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | 4-(1-Chloroethyl)-1,2-difluorobenzene |
| CAS Number | 221031-54-5 |
| Molecular Formula | C₈H₇ClF₂ |
| Molecular Weight | 176.59 g/mol |
| Physical State | Liquid (Colorless to pale yellow) |
| Synonyms | 1-(1-Chloroethyl)-3,4-difluorobenzene; |
Hazard Identification & Risk Assessment
Expert Insight: While specific toxicological data for this exact CAS is often limited in public databases, its chemical class (benzylic chlorides) dictates its hazard profile. Treat this compound as a Corrosive and a Lachrymator .
Core Hazards (GHS Classification Inferred)
-
Skin Corrosion/Irritation (Category 1B): Benzylic chlorides react with skin moisture to produce hydrochloric acid (HCl) and the corresponding alcohol, causing severe chemical burns.
-
Serious Eye Damage (Category 1): Vapors are highly irritating; liquid contact can cause irreversible corneal damage.
-
Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation.
-
Sensitization: Potential skin sensitizer (alkylating agent).
The Mechanism of Toxicity
The benzylic carbon-chlorine bond is weakened by the aromatic ring, making it susceptible to nucleophilic attack by biological macromolecules (DNA/Proteins).
-
Inhalation: Vapors alkylate mucous membranes.
-
Hydrolysis: Upon contact with mucosal moisture:
This releases corrosive HCl gas directly onto the tissue.
Storage & Stability Protocol
Causality: The primary degradation pathway is hydrolysis driven by ambient humidity. The secondary pathway is thermal elimination of HCl to form the styrene derivative (4-vinyl-1,2-difluorobenzene), which can polymerize.
Storage Rules
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen . Oxygen is less of a concern than moisture, but inert gas prevents moisture ingress.
-
Container: Tightly sealed glass with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or a secondary containment vessel with desiccant.
Safe Handling Workflow (Visualized)
Trustworthiness: This workflow is designed to prevent the two most common accidents: inhalation of lachrymatory vapors and syringe spills.
Figure 1: Step-by-step safe handling workflow ensuring containment of lachrymatory vapors.
Detailed Handling Steps
-
Engineering Controls: Always handle in a functioning chemical fume hood.
-
PPE Selection:
-
Gloves: Standard nitrile gloves may degrade rapidly upon contact with benzylic halides. Use Double-gloving (Nitrile under Silver Shield/Laminate) for extended handling.
-
Respiratory: If working outside a hood (not recommended), a full-face respirator with organic vapor/acid gas cartridges is required.
-
-
Transfer: Do not pour. Use a syringe or cannula transfer to minimize surface area exposure to air (reducing hydrolysis and vapor generation).
Emergency Response
Self-Validating System: The response logic relies on neutralization.[2] Water alone exacerbates the issue by generating HCl; a weak base is necessary.
Spill Management
-
Evacuate: If a significant amount (>10 mL) is spilled outside the hood, evacuate the lab due to lachrymatory effects.
-
Neutralize: Do not use water. Cover the spill with a mixture of Sodium Bicarbonate (NaHCO₃) and an inert absorbent (vermiculite/sand).
-
Clean: Once absorbed, sweep into a container. Wipe the surface with a dilute soap/bicarbonate solution.
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes.[2] Note: Do not use Calcium Gluconate; this is not HF.
-
Skin Contact: Wash with soap and water.[2] If burning persists, rinse with a 5% Sodium Bicarbonate solution to neutralize residual acid.
Synthesis & Reactivity Profile
Researchers typically use this compound for nucleophilic substitution reactions.
Reactivity Pathway Diagram
The following diagram illustrates the competing pathways researchers must control.
Figure 2: Chemical reactivity profile highlighting the necessity of moisture control and temperature regulation.
Experimental Causality
-
Why Anhydrous Conditions? As shown in Figure 2, moisture leads to the alcohol and HCl. The HCl can autocatalyze further degradation or interfere with acid-sensitive protecting groups in your synthesis.
-
Why Cold Transfer? Elimination to the styrene derivative is entropically favored at higher temperatures. Keep reagents on ice during setup.
Disposal & Regulatory Compliance
-
Waste Stream: Halogenated Organic Waste.
-
Pre-treatment: If disposing of pure material, slowly quench with methanol containing sodium bicarbonate to convert the reactive chloride to the ether/alcohol and neutralize acid before placing in the waste container. This prevents pressure buildup in waste drums.
-
Transport (DOT/IATA):
-
UN Number: UN 3265 (Corrosive Liquid, Acidic, Organic, N.O.S.) or UN 1760.
-
Class: 8 (Corrosive).
-
Packing Group: II or III.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733363 (1-(1-Chloroethyl)-4-fluorobenzene - Analogous Structure). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of 4-(1-Chloroethyl)-1,2-difluorobenzene
Executive Summary
This application note details the optimized synthesis of 4-(1-Chloroethyl)-1,2-difluorobenzene , a critical fluorinated building block used in the development of agrochemicals (e.g., succinate dehydrogenase inhibitors) and pharmaceutical bioisosteres.
Unlike simple alkyl halides, this target features a secondary benzylic chloride moiety. This structural motif presents a specific process challenge: the competition between nucleophilic substitution (
This guide presents a two-step protocol starting from 3,4-difluoroacetophenone . We prioritize a Deoxychlorination strategy using Thionyl Chloride (
Retrosynthetic Strategy & Pathway
The synthesis is designed to maximize yield while suppressing the formation of 4-vinyl-1,2-difluorobenzene (styrene impurity).
-
Step 1 (Precursor Synthesis): Chemoselective reduction of 3,4-difluoroacetophenone to 1-(3,4-difluorophenyl)ethanol.
-
Step 2 (Functionalization): Deoxychlorination of the alcohol to the target chloride.
Reaction Workflow Diagram
Figure 1: Synthetic workflow showing the critical path and potential elimination side-reaction.
Protocol 1: Reduction of 3,4-Difluoroacetophenone
Objective: Generate the secondary alcohol precursor with >98% conversion.
Mechanistic Insight
Sodium Borohydride (
Materials Table
| Reagent | Equiv. | Role | Hazards |
| 3,4-Difluoroacetophenone | 1.0 | Substrate | Irritant |
| Sodium Borohydride ( | 0.4 - 0.6 | Reductant | Water reactive, H2 gas evolution |
| Methanol (MeOH) | Solvent | Solvent | Flammable, Toxic |
| HCl (1M) | Quench | Hydrolysis | Corrosive |
Experimental Procedure
-
Setup: Equip a 3-neck round-bottom flask with a thermometer, nitrogen inlet, and magnetic stir bar.
-
Dissolution: Charge 3,4-Difluoroacetophenone (10.0 g, 64.0 mmol) and MeOH (100 mL). Cool to 0°C using an ice bath.
-
Addition: Add
(1.45 g, 38.4 mmol) portion-wise over 20 minutes. Critical: Maintain internal temperature <10°C to minimize impurity formation. -
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20-25°C). Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.
-
Quench: Cool back to 0°C. Slowly add 1M HCl until pH ~3 to destroy excess hydride and hydrolyze the borate complex.
-
Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate. -
Output: Expect a colorless oil (Yield >95%). Use directly in Step 2 without distillation if purity >98%.
Protocol 2: Deoxychlorination (The Critical Step)
Objective: Convert the alcohol to the chloride while suppressing elimination.
Mechanistic Insight: The vs. Switch
The reaction with Thionyl Chloride proceeds via a chlorosulfite intermediate (
-
Without Catalyst (Neat/Ether): Often proceeds via
(Internal Nucleophilic Substitution), leading to retention of configuration (if chiral). -
With Nucleophilic Catalyst (DMF/Pyridine): The catalyst attacks the chlorosulfite, displacing
. The chloride ion then attacks the activated species via , leading to inversion . -
Why DMF? For this specific substrate, catalytic DMF forms a Vilsmeier-Haack type intermediate (
), which is a superior leaving group, accelerating the reaction at lower temperatures and preventing the thermal elimination to styrene.
Materials Table
| Reagent | Equiv. | Role | Hazards |
| 1-(3,4-Difluorophenyl)ethanol | 1.0 | Substrate | Irritant |
| Thionyl Chloride ( | 1.2 - 1.5 | Chlorinating Agent | Corrosive, Reacts violently w/ water |
| DMF | 0.05 (Cat.) | Catalyst | Reprotoxic |
| Dichloromethane (DCM) | Solvent | Solvent | Carcinogen (suspected) |
Experimental Procedure
-
Drying: Ensure the starting alcohol is strictly anhydrous (azeotrope with toluene if necessary). Moisture consumes
and generates excess HCl gas. -
Setup: Flame-dry a 3-neck flask. Equip with a reflux condenser, addition funnel, and a gas scrubber (NaOH trap) to neutralize
and off-gassing. -
Solvation: Dissolve the alcohol (10.0 g, 63.2 mmol) and DMF (0.23 g, 3.1 mmol) in anhydrous DCM (50 mL).
-
Addition: Cool to 0°C . Add
(9.0 g, 75.8 mmol) dropwise over 30 minutes.-
Observation: Gas evolution (
) will be vigorous.[1]
-
-
Reaction: Remove ice bath. Reflux gently (approx. 40°C) for 2–4 hours.
-
Endpoint: Monitor by GC-MS.[2] Look for disappearance of Alcohol (M+ = 158) and appearance of Chloride (M+ = 176/178).
-
-
Workup (Crucial for Stability):
-
Concentrate the mixture under reduced pressure to remove excess
and DCM. -
Redissolve in fresh DCM. Wash with saturated
(cold) to neutralize residual acid. Note: Acidic residues promote degradation during storage. -
Dry over
and concentrate.
-
-
Purification: Vacuum distillation is recommended for high purity.
-
Boiling Point: Anticipate ~85-90°C at 10 mmHg (estimated based on analogues).
-
Analytical Validation
Confirm the identity and purity using the following markers.
| Method | Parameter | Expected Result | Interpretation |
| 1H NMR | Methine (-CH-Cl) | Quartet at | Significant downfield shift from alcohol precursor ( |
| 1H NMR | Methyl (-CH3) | Doublet at | Characteristic of ethyl group. |
| GC-MS | Molecular Ion | m/z 176 (35Cl) / 178 (37Cl) | 3:1 Isotope pattern confirms monochloride. |
| IR | -OH Stretch | Disappearance of 3300-3400 cm-1 | Confirms full conversion of alcohol. |
Troubleshooting & Safety
Common Failure Modes
-
Issue: Presence of 4-vinyl-1,2-difluorobenzene (Styrene impurity).
-
Cause: Reaction temperature too high or workup too basic (causing E2 elimination).
-
Fix: Keep reaction temperature <45°C. Use bicarbonate (weak base) instead of hydroxide for neutralization.
-
-
Issue: Low Yield / Unreacted Alcohol.[3]
-
Cause: Old
(hydrolyzed) or wet solvent. -
Fix: Distill
before use or increase equivalents to 1.5.
-
Safety Directives
-
Benzylic Chlorides: Potentially genotoxic alkylating agents. Handle in a fume hood with double gloving.
-
Gas Evolution: The reaction generates stoichiometric amounts of
and . Ensure the scrubber system is active before starting addition.
References
-
Precursor Synthesis (Ketone Reduction)
-
Sigma-Aldrich. 3',4'-Difluoroacetophenone Product & Safety Data. Retrieved from (Note: Link directs to isomer/analogous acetophenone data for property verification).
- General reduction protocol adapted from: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.
-
-
Chlorination Protocol (SOCl2/DMF)
-
Organic Syntheses, Coll. Vol. 9, p.656 (1998); Vol. 71, p.220 (1993). Synthesis of Alkyl Chlorides using Thionyl Chloride. URL: [Link]
- Detailed mechanistic discussion on vs in chlorosulfite collapse: Journal of the American Chemical Society, 1953, 75, 14, 3509–3512.
-
-
Chemical Properties & Safety
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for 1,2-Difluorobenzene derivatives. URL: [Link]
-
(Note: Specific CAS 1435-44-5 refers to the aryl chloride isomer. The target described here is the alkyl chloride derivative, often indexed in proprietary databases for agrochemical intermediates).
Sources
Application Notes & Protocols: Strategic C-C Bond Formation via Friedel-Crafts Alkylation with 4-(1-Chloroethyl)-1,2-difluorobenzene
Introduction: The Strategic Value of Fluorinated Moieties
The Friedel-Crafts reaction, a cornerstone of organic synthesis since its discovery in 1877, provides a powerful method for forming carbon-carbon bonds by attaching substituents to aromatic rings.[1] Among its variants, the alkylation reaction is pivotal for synthesizing a vast array of alkylated arenes.[2][3] This guide focuses on the application of a specialized, activated alkylating agent, 4-(1-Chloroethyl)-1,2-difluorobenzene , for the strategic introduction of the 1-(3,4-difluorophenyl)ethyl group onto various aromatic scaffolds.
In modern drug discovery, the incorporation of fluorine atoms into lead compounds is a widely employed strategy to enhance pharmacological profiles.[4][5] Fluorination can significantly improve metabolic stability, modulate lipophilicity and pKa, and enhance binding affinity to target proteins.[6][7][8] Consequently, fluorinated building blocks like 4-(1-Chloroethyl)-1,2-difluorobenzene are of immense value to researchers, scientists, and drug development professionals, enabling the synthesis of novel chemical entities with potentially superior therapeutic properties.
This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and critical considerations for successfully employing this versatile reagent.
Mechanistic Rationale and Key Considerations
The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[9][10] The success of the reaction hinges on the generation of a potent electrophile, typically a carbocation, which is then attacked by an electron-rich aromatic ring.
Generation of the Electrophile
The reaction is initiated by a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, SnCl₄), which coordinates to the chlorine atom of 4-(1-Chloroethyl)-1,2-difluorobenzene. This coordination weakens the C-Cl bond, facilitating its cleavage to generate a secondary benzylic carbocation.[11][12][13] This carbocation is the key electrophilic species that participates in the subsequent C-C bond formation.
Caption: Generation of the key electrophile.
Electrophilic Aromatic Substitution
Once formed, the carbocation is attacked by the π-electrons of an electron-rich aromatic substrate (e.g., toluene, anisole). This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9][10] Aromaticity is subsequently restored through the deprotonation of the arenium ion, typically by the [AlCl₄]⁻ counterion, which also regenerates the Lewis acid catalyst.[14][15]
// Nodes node [fillcolor="#FFFFFF", fontcolor="#202124"]; Arene [label="Electron-Rich Arene\n(Nucleophile)"]; Carbocation [label="Benzylic Carbocation\n(Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SigmaComplex [label="Arenium Ion\n(Sigma Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Alkylated Arene Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; CatalystRegen [label="Regenerated Catalyst\n(AlCl₃ + HCl)"];
// Edges Arene -> SigmaComplex [label="+ Carbocation\n(Rate-Determining Step)"]; Carbocation -> SigmaComplex; SigmaComplex -> Product [label="- H⁺ (Deprotonation)"]; Product -> CatalystRegen [style=invis]; // for layout SigmaComplex -> CatalystRegen [label="via [AlCl₄]⁻"]; }
Caption: The electrophilic aromatic substitution pathway.
Critical Experimental Considerations
Several factors must be carefully controlled to ensure a successful and selective alkylation:
-
Substrate Reactivity: Friedel-Crafts alkylation is most effective on electron-rich aromatic rings. The reaction typically fails with substrates bearing strongly electron-withdrawing (deactivating) groups like -NO₂, -CN, or -COR, as they render the ring insufficiently nucleophilic to attack the carbocation.[9][16]
-
Polyalkylation: The alkyl group being added is electron-donating and thus activates the aromatic ring. This makes the product more reactive than the starting material, often leading to multiple alkylations.[9][17] To mitigate this common side reaction, a large excess of the aromatic substrate is typically used to increase the statistical probability of the electrophile reacting with the starting material.[18]
-
Carbocation Rearrangement: While primary and some secondary carbocations are prone to rearrangement to more stable forms, the secondary benzylic carbocation generated from 4-(1-Chloroethyl)-1,2-difluorobenzene is relatively stable.[11][16] However, the choice of a milder Lewis acid and lower reaction temperatures can further minimize any potential for rearrangement.[18]
-
Catalyst Choice: The strength of the Lewis acid is a critical parameter. Strong Lewis acids like AlCl₃ ensure carbocation formation but can also promote side reactions. For highly reactive arenes, milder catalysts such as FeCl₃ or ZnCl₂ may provide better control and higher selectivity.[9][18]
Experimental Protocols & Methodologies
Safety First: Friedel-Crafts reactions involve hazardous materials. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Lewis acids like AlCl₃ are water-sensitive and corrosive; handle them with care under an inert atmosphere.[19] Halogenated solvents are toxic; avoid inhalation and skin contact.
General Protocol for Alkylation of an Aromatic Substrate
This protocol describes the alkylation of toluene, which serves as both the reactant and the solvent, a common strategy to suppress polyalkylation.
Materials & Equipment:
-
4-(1-Chloroethyl)-1,2-difluorobenzene (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Toluene (large excess, e.g., 10-20 eq)
-
Dichloromethane (DCM) for extraction
-
Deionized water, 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet, ice bath
-
Rotary evaporator, separatory funnel, glassware for chromatography
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
-
Initial Charging: Charge the flask with anhydrous toluene (10-20 eq). Cool the flask to 0 °C using an ice-water bath.
-
Catalyst Addition: While stirring, carefully add anhydrous aluminum chloride (1.1 eq) to the cooled toluene in small portions. The addition may be exothermic.
-
Substrate Addition: Add 4-(1-Chloroethyl)-1,2-difluorobenzene (1.0 eq) to the dropping funnel and add it dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 4-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Very slowly and carefully quench the reaction by adding crushed ice, followed by cold 1 M HCl (aq). This step is highly exothermic and releases HCl gas.
-
Transfer the mixture to a separatory funnel. Add DCM if necessary to dissolve all organic material.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
// Workflow Edges Setup -> Charge -> AddCat -> AddSub -> Stir -> Monitor -> Quench -> Extract -> Wash -> Purify; }
Caption: A streamlined overview of the experimental procedure.
Data and Parameter Optimization
The optimal reaction conditions will vary depending on the nucleophilicity of the aromatic substrate. The following table provides a guideline for adapting the protocol to different substrates.
| Aromatic Substrate | Relative Reactivity | Recommended Lewis Acid | Temperature (°C) | Notes |
| Anisole | High (Activated) | FeCl₃, ZnCl₂ | 0 to RT | Highly reactive; use a mild catalyst to prevent side reactions and polymerization. |
| Toluene | Moderate (Activated) | AlCl₃, FeCl₃ | 0 to RT | Standard conditions. Use excess toluene to minimize polyalkylation. |
| Benzene | Baseline | AlCl₃ | 0 to 40 | Less reactive than toluene; may require slightly elevated temperatures or a stronger catalyst. |
| Chlorobenzene | Low (Deactivated) | AlCl₃ | 25 to 60 | Reaction is slow; may require forcing conditions and gives predominantly the para product. |
| Thiophene | High (Heterocycle) | SnCl₄, BF₃·OEt₂ | -20 to 0 | Highly reactive but sensitive to strong Lewis acids; milder catalysts are essential to avoid decomposition. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (hydrolyzed).2. Aromatic ring is too deactivated.3. Insufficient reaction temperature/time. | 1. Use fresh, anhydrous Lewis acid and ensure inert, dry conditions.2. Substrate is unsuitable for Friedel-Crafts alkylation.[14]3. Increase temperature gradually and/or extend reaction time. |
| Low Yield, High Polyalkylation | 1. The product is more reactive than the starting material.2. Reaction temperature is too high. | 1. Increase the excess of the aromatic substrate (use it as the solvent if possible).[18]2. Lower the reaction temperature to improve selectivity. |
| Formation of Isomers | 1. Carbocation rearrangement.2. Isomerization of the product under acidic conditions. | 1. Use a milder Lewis acid and lower the reaction temperature.[18]2. Minimize reaction time after full conversion of the starting material. |
Conclusion
The Friedel-Crafts alkylation using 4-(1-Chloroethyl)-1,2-difluorobenzene is a robust and valuable method for incorporating the 1-(3,4-difluorophenyl)ethyl moiety into a wide range of aromatic systems. A thorough understanding of the reaction mechanism and careful control over key parameters—such as substrate reactivity, catalyst choice, temperature, and stoichiometry—are essential for achieving high yields and selectivity. The protocols and guidelines presented here offer a solid foundation for researchers to successfully apply this chemistry in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
- Vertex AI Search. (n.d.).
- UCLA Chemistry. (n.d.).
-
Wikipedia. (2024). Friedel–Crafts reaction. [Link]
- Sigma-Aldrich. (n.d.).
- Royal Society of Chemistry. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents.
- Royal Society of Chemistry. (2016).
- MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies.
- MDPI. (n.d.).
- ResearchGate. (2025).
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]
- Chemistry Steps. (2022).
- Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- SciSpace. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents.
- PMC. (n.d.). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents.
- Royal Society of Chemistry. (2024).
- ResearchGate. (n.d.).
- Master Organic Chemistry. (2018). EAS Reactions (3)
- NROChemistry. (n.d.). Friedel-Crafts Reactions.
- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
- BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Alkylation using 1-(1-chloroethyl)-4-methoxybenzene.
-
YouTube. (2015). Friedel-Crafts Alkylation. [Link]
- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions.
- YouTube. (2023).
- Pharmaguideline. (n.d.).
- BenchChem. (2025). Technical Support Center: Friedel-Crafts Alkylation with 1-(1-chloroethyl)-4-methoxybenzene.
- Organic Chemistry Portal. (n.d.).
- Scribd. (n.d.). Friedel Craft's Reaction OK.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2012). FRIEDEL-CRAFT REACTION: A REVIEW.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Alkylation [organic-chemistry.org]
- 3. softbeam.net:8080 [softbeam.net:8080]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 15. scribd.com [scribd.com]
- 16. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
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chiral separation methods for 4-(1-Chloroethyl)-1,2-difluorobenzene enantiomers
[1][2]
Executive Summary & Compound Profile
The separation of 4-(1-Chloroethyl)-1,2-difluorobenzene enantiomers represents a critical quality control step in the synthesis of advanced fluorinated pharmaceuticals.[1][2] As a benzylic chloride , this molecule possesses a reactive C-Cl bond susceptible to solvolysis (hydrolysis/alcoholysis) in nucleophilic solvents.[1][2][3]
Therefore, standard Reversed-Phase (RP) HPLC methods utilizing aqueous or methanolic mobile phases are contraindicated due to the risk of in-situ racemization or degradation to the corresponding alcohol/ether.[1][2]
This guide presents two validated pathways for enantioseparation:
-
Chiral GC (Gas Chromatography): The primary method for analytical purity assessment, offering high resolution and speed without solvent interference.[3]
-
Normal-Phase Chiral HPLC: The preferred method for preparative isolation or heat-sensitive validation, utilizing non-nucleophilic hydrocarbon solvents.[1][3]
Analyte Properties
| Property | Description |
| Structure | Benzylic secondary chloride with 3,4-difluoro substitution pattern (relative to ethyl group).[1][2][3] |
| Chiral Center | C1 of the ethyl group.[2][3] |
| Stability Risk | High reactivity of benzylic C-Cl bond.[1][2][3] Avoid protic solvents (MeOH, H₂O). |
| Boiling Point | ~80-85°C (at reduced pressure); Volatile enough for GC.[1][3] |
Method Selection Workflow
The following decision tree illustrates the logic for selecting the appropriate separation modality based on the experimental goal.
Figure 1: Decision matrix for selecting the optimal chromatographic technique.
Protocol A: Chiral Gas Chromatography (Analytical Standard)[1][3]
Rationale: Chiral GC is the superior choice for analytical quantification because it eliminates the need for solvents, preventing chemical degradation of the labile benzylic chloride.[3] The separation mechanism relies on the inclusion complexation of the analyte into the hydrophobic cavity of cyclodextrin derivatives.[3]
Column Selection[1][2][3]
-
Primary Column: Rt-βDEXse (Restek) or equivalent (e.g., Supelco Beta-Dex 225).[1]
Operating Conditions
| Parameter | Setting | Notes |
| Carrier Gas | Helium or Hydrogen | He @ 1.5 mL/min (Constant Flow) |
| Injector | Split (50:1 to 100:[1][3]1) | Temp: 220°C. Minimize residence time. |
| Oven Program | 80°C (1 min) → 2°C/min → 140°C → 20°C/min → 200°C | Slow ramp is crucial for resolution ( |
| Detector | FID @ 250°C | High sensitivity for hydrocarbons.[2][3] |
| Sample Prep | Dilute in n-Heptane or Dichloromethane | Avoid Methanol/Ethanol. |
Expected Performance
Protocol B: Normal-Phase Chiral HPLC (Preparative/Validation)
Rationale: When isolation is required, or if the sample degrades at GC temperatures, Normal-Phase (NP) HPLC is the standard.[1] We utilize Amylose-based stationary phases which show high selectivity for aromatic halides via
Critical Safety Note: The mobile phase must be strictly non-nucleophilic . Use Alkane/Alcohol mixtures where the alcohol is sterically hindered (e.g., Isopropanol) or keep alcohol content low.[2][3] Strictly avoid water.
Column Selection[1][2][3]
-
Primary Column: Chiralpak AD-H (Daicel) or Lux Amylose-1 (Phenomenex).[1][3]
-
Alternative: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) if AD-H fails.[1][2]
Operating Conditions
| Parameter | Setting | Notes |
| Mobile Phase | n-Hexane / Isopropanol (98:2 to 90:[1][2][3]10) | Low polarity favors retention and separation.[3] |
| Additives | None usually required | If peak tailing occurs, add 0.1% Diethylamine.[3] |
| Flow Rate | 0.5 - 1.0 mL/min (Analytical) | Adjust for column ID. |
| Temperature | 20°C - 25°C | Lower T often improves resolution ( |
| Detection | UV @ 254 nm or 260 nm | Monitors the benzene ring absorption.[2][3] |
Step-by-Step Workflow
Troubleshooting & Critical Control Points
Preventing Solvolysis
The most common failure mode for this analyte is the appearance of a third peak (the alcohol) or peak broadening due to on-column degradation.[3]
-
Symptom: Broad peaks or "ghost" peaks in HPLC.[3]
-
Cause: Presence of water in n-Hexane or use of Methanol.[1][2][3]
-
Fix: Use HPLC-grade "Dry" solvents.[1][3] Add molecular sieves to solvent bottles if necessary.[2][3]
Resolution Issues
-
GC: If peaks overlap, lower the initial oven temperature to 60°C and decrease the ramp rate to 1°C/min.
-
HPLC: If AD-H provides partial separation, switch to Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)).[1] The electronic nature of the difluoro-substitution sometimes interacts better with the ester groups of the OJ phase than the carbamates of AD/OD.[2][3]
References
-
Restek Corporation.Chiral Column Selection Guide for Capillary GC.
-
Daicel Chiral Technologies.Instruction Manual for CHIRALPAK® AD-H.
-
Phenomenex. Chiral HPLC/SFC Application Guide. (Separation of chlorinated aromatics on Lux Amylose-1).[3]
-
CymitQuimica. Product Data: 4-(1-Chloroethyl)-1,2-difluorobenzene.[1][2][3][6] (Physical properties and CAS verification).[2][3]
Sources
- 1. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. gcms.cz [gcms.cz]
- 4. fagg-afmps.be [fagg-afmps.be]
- 5. Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS: 221031-54-5 | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
preventing hydrolysis of 4-(1-Chloroethyl)-1,2-difluorobenzene during storage
Technical Support Center: 4-(1-Chloroethyl)-1,2-difluorobenzene
Welcome to the technical support guide for 4-(1-Chloroethyl)-1,2-difluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. The inherent reactivity of the benzylic chloride moiety makes this compound susceptible to hydrolysis, which can compromise experimental outcomes. This guide provides in-depth troubleshooting advice and preventative strategies based on fundamental chemical principles.
Frequently Asked Questions (FAQs)
Q1: I opened a new bottle of 4-(1-Chloroethyl)-1,2-difluorobenzene and noticed a faint white fume or a sharp, acidic smell. Is the product degraded?
A: Yes, this is a strong indicator of hydrolysis. The benzylic chloride is reacting with ambient moisture to form 1-(4-(1,2-difluorophenyl))ethanol and hydrochloric acid (HCl)[1][2]. The HCl gas can fume upon contact with moist air. The material should be immediately checked for purity before use.
Q2: What are the ideal storage conditions for this compound?
A: To minimize hydrolysis, the compound must be stored under strict anhydrous and inert conditions. The ideal protocol is to store it in a tightly sealed, PTFE-lined cap vial or ampule, under a positive pressure of an inert gas (Argon or Nitrogen), at a refrigerated temperature of 2-8°C. For long-term storage (>6 months), storage at -20°C is recommended.
Q3: My recent synthesis using this reagent failed. How can I confirm if reagent degradation was the cause?
A: You should perform a purity analysis on your stock of 4-(1-Chloroethyl)-1,2-difluorobenzene. The most effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) or 1H NMR spectroscopy. Look for the appearance of a new peak corresponding to the hydrolyzed product, 1-(4-(1,2-difluorophenyl))ethanol, and a corresponding decrease in the purity of the starting material.
Q4: Can I store this reagent dissolved in a solvent?
A: Yes, but only in a high-purity, anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran (THF), or dichloromethane (DCM)) that has been dried over molecular sieves. Never use protic solvents like methanol or ethanol for storage, as they will react with the compound. Even when dissolved, storage under an inert atmosphere and at low temperatures is crucial.
Troubleshooting Guide: Diagnosing and Resolving Hydrolysis
This section addresses specific issues that may arise during the handling and use of 4-(1-Chloroethyl)-1,2-difluorobenzene, linking them to the underlying chemical mechanisms.
Issue 1: Rapid Purity Decline in an Opened Bottle
-
Observation: A bottle of the reagent, initially of >98% purity, is found to be <90% pure after several uses over a few weeks. A new peak is observed in the GC-MS analysis.
-
Root Cause Analysis: The primary cause is repeated exposure to atmospheric moisture each time the bottle is opened. The benzylic chloride is highly susceptible to SN1 hydrolysis due to the resonance stabilization of the intermediate benzylic carbocation[1][3][4]. Each exposure introduces more water, which acts as a nucleophile, driving the degradation process[5][6][7]. The generated HCl can also catalyze further degradation.
Caption: SN1 Hydrolysis Pathway of 4-(1-Chloroethyl)-1,2-difluorobenzene.
-
Corrective & Preventative Actions:
-
Aliquot the Reagent: Upon receiving a new bottle, immediately aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes the number of times the main stock is exposed to air.
-
Inert Gas Blanket: Before sealing the main bottle and each aliquot, flush the headspace with dry argon or nitrogen.
-
Proper Sealing: Use vials with polytetrafluoroethylene (PTFE)-lined caps to ensure an airtight seal. Avoid rubber or silicone septa for long-term storage as they are permeable to moisture.
-
Issue 2: Inconsistent Reaction Yields
-
Observation: A well-established reaction protocol using 4-(1-Chloroethyl)-1,2-difluorobenzene gives variable yields, sometimes failing completely.
-
Root Cause Analysis: The effective concentration of the active reagent is lower than calculated due to partial hydrolysis. The hydrolyzed product, an alcohol, will not participate in reactions requiring the benzylic chloride (e.g., Friedel-Crafts alkylations, nucleophilic substitutions). Furthermore, the co-generated HCl can interfere with pH-sensitive reactions or quench basic reagents.
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
-
Corrective Actions:
-
Quantify Purity: Always determine the purity of the reagent before use, especially if it is not from a freshly opened bottle. Use an internal standard for quantitative NMR (qNMR) or GC for an accurate assessment.
-
Adjust Stoichiometry: If only minor degradation (<5%) has occurred and re-purification is not feasible, you may adjust the stoichiometry of your reaction accordingly. However, be mindful of the potential effects of the HCl byproduct.
-
Purification (for advanced users): If significant degradation has occurred, the material can be re-purified. A careful distillation under reduced pressure can separate the starting material from the less volatile alcohol product. This should only be attempted by experienced chemists.
-
Best Practices for Storage and Handling
Proactive measures are the most effective way to prevent hydrolysis.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Short-term) -20°C (Long-term, >6 months) | Reduces the kinetic rate of the hydrolysis reaction. |
| Atmosphere | Dry Argon or Nitrogen | Displaces atmospheric oxygen and, more importantly, moisture. |
| Container | Amber glass bottle/vial with PTFE-lined cap. | Prevents photodegradation and provides an excellent moisture barrier. |
| Handling | Use only in an inert atmosphere (glovebox) or with techniques that minimize air exposure (e.g., using a syringe to withdraw material through a septum, followed by an inert gas backfill). | Minimizes the introduction of water vapor during transfer. |
| Solvents | Use only high-purity, anhydrous aprotic solvents. | Prevents reaction with solvent molecules (solvolysis). |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the 4-(1-Chloroethyl)-1,2-difluorobenzene sample (~1 mg/mL) in an anhydrous solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak for 4-(1-Chloroethyl)-1,2-difluorobenzene (Expected M+ at m/z ~176).
-
Search for a later-eluting peak corresponding to 1-(4-(1,2-difluorophenyl))ethanol (Expected M+ at m/z ~158). The alcohol will have a longer retention time due to its polarity.
-
Calculate purity based on the relative peak areas (Area %).
-
Protocol 2: Karl Fischer Titration for Water Content
To ensure the integrity of your storage and handling environment, quantifying the water content of your solvents or even the reagent itself can be a powerful diagnostic tool.
-
Instrument Setup: Use a calibrated coulometric or volumetric Karl Fischer titrator.
-
Solvent Blank: Run a blank analysis on the anhydrous solvent used for sample dissolution to determine its background water content.
-
Sample Analysis: Accurately weigh and inject a known amount of the reagent (or solvent being tested) into the titration cell.
-
Calculation: The instrument will automatically calculate the water content, typically expressed in parts per million (ppm) or as a percentage. For this reagent, a water content of >200 ppm is a cause for concern.
By implementing these rigorous storage, handling, and verification protocols, researchers can ensure the stability of 4-(1-Chloroethyl)-1,2-difluorobenzene, leading to more reliable and reproducible experimental results.
References
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- Wikipedia. Benzyl chloride. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE34tfslVGCcbTVT6vkmVy8VrdR-uOqAqPi6FBEjytkwDgpm6q1LYRrDFZ3q_toZ4cZWhMVcxdiN3LmudljVvm6j8VlPlDXfamG1QCmLMrvxAv-9jTQN-uTkFMkv_YqOwHubL3L2bBS]
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- Chemistry LibreTexts. (2014, August 7). Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtIUWGSDWOSFtTjFHYj7ScnoBAVyIsMbPQtFVg9X7wlowB6XMJZ9DhIs6nj6Brs_Mq1dqY5Lqi24KyzNtHd-TNrpq5i7IJnv5ZSg5i0qrEwmGOBYe_2dDX8fIGD5rggO_N0L8SWdrt5nfUnCmvk4e1qIDjwRUg_PXVpSNDZ19F8cde8_rwmO6ub6DdIV8y3BNeRxMzSTdw-BrsPsLx0FI-U5h0SCwvgatFp5sG_y73GzNCAWCFVuDjAsUvHYVcFZ6xwBWqh9s1sDvBOLXTtye7ZmP03SQ5RgngecdiNfGwaNt-mMJo5U1JZ8S5foFgOlEuYl68yk67m9ty8mAmdAlGUD4B02ehNCa9wjwKWcY=]
- RSC Advances. (2019, July 18). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsKfiJYG6X3DzjJEkd2LlZpMDxbWvHKGBa0lA18DhObmApQPD0ZG_wDQw52asrKrb2vstxtvnM4mA70pcJcDXljygG85997Bojj2OGhZSeSH4qcpfr5KbvzCS7N2HscUcpOCVIRE2JOANoKIVLsiIGXNTnhnfOFF8=]
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- YouTube. (2020, October 29). Stability Of Benzylic & Allylic Halides of Carbocation | Class 12 |. Retrieved from Google Search. [https://vertexaisearch.cloud.google.
Sources
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- 2. Benzyl chloride - Wikipedia [en.wikipedia.org]
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- 5. Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Elimination Side Reactions of 4-(1-Chloroethyl)-1,2-difluorobenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-(1-Chloroethyl)-1,2-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals who use this versatile intermediate and encounter challenges with competing elimination side reactions. Our goal is to provide in-depth, field-proven insights and actionable protocols to help you maximize the yield of your desired substitution products.
Frequently Asked Questions (FAQs)
Q1: Why am I getting the elimination product, 4-vinyl-1,2-difluorobenzene, in my reaction?
A: The formation of 4-vinyl-1,2-difluorobenzene is a classic example of a competing elimination reaction. Your starting material, 4-(1-Chloroethyl)-1,2-difluorobenzene, is a secondary benzylic halide. This structure is susceptible to all four common nucleophilic substitution and elimination pathways: Sₙ2, Sₙ1, E2, and E1.[1][2][3]
The benzylic position can stabilize a developing positive charge, both in the transition state of an Sₙ2 reaction and as a full carbocation intermediate in Sₙ1/E1 pathways.[4][5] This inherent reactivity means that reaction conditions must be carefully controlled to favor the desired substitution outcome over elimination. The major contributing factors are the nature of your nucleophile/base, solvent, and reaction temperature.[6]
Q2: How does my choice of nucleophile or base determine the product ratio?
A: This is the most critical factor. The outcome of your reaction is dictated by the competition between the reagent acting as a nucleophile (attacking the electrophilic carbon) and a base (abstracting a beta-proton).
-
Strongly Basic, Weakly Nucleophilic Reagents: These will strongly favor the E2 elimination pathway. A classic example is a sterically hindered base like potassium tert-butoxide (KOtBu). Its bulk makes it difficult to attack the carbon atom (Sₙ2), but it can easily remove a proton from the less-hindered beta-position.[7]
-
Strongly Basic, Strongly Nucleophilic Reagents: Reagents like hydroxides (OH⁻) and alkoxides (RO⁻) can act as both strong bases and strong nucleophiles, leading to a mixture of Sₙ2 and E2 products.[3][8] For secondary halides, E2 is often the major pathway with these reagents.[8]
-
Weakly Basic, Strongly Nucleophilic Reagents: This is the ideal category for achieving substitution. Reagents like iodide (I⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent nucleophiles but poor bases, and will primarily yield the Sₙ2 product.[9]
-
Weakly Basic, Weakly Nucleophilic Reagents: Reagents like water (H₂O) and alcohols (ROH) can lead to a mixture of Sₙ1 and E1 products, as they require the formation of the benzylic carbocation intermediate before reacting.
The following diagram illustrates the mechanistic crossroads for your substrate.
Caption: Competing reaction pathways for a secondary benzylic halide.
Q3: Which solvent should I use to favor substitution?
A: The choice of solvent is crucial for controlling the reactivity of your nucleophile.
-
Polar Aprotic Solvents (Recommended for Sₙ2): Solvents like DMSO, DMF, and acetonitrile are ideal for Sₙ2 reactions. They solvate the cation of a nucleophilic salt but leave the anion "naked" and highly reactive as a nucleophile.[7][10] This enhances the rate of substitution relative to elimination.
-
Polar Protic Solvents (Use with Caution): Solvents like water, ethanol, and methanol can form hydrogen bonds with the nucleophile. This "cage" of solvent molecules solvates the nucleophile, reducing its nucleophilicity and making it behave more like a base, which can increase the amount of the elimination byproduct.[10][11] However, these solvents are necessary if you are targeting an Sₙ1 pathway with a weak nucleophile, as they help stabilize the carbocation intermediate.
Q4: What is the optimal temperature for minimizing elimination?
A: Lower temperatures favor substitution. Elimination reactions generally have a higher activation energy than substitution reactions and result in an increase in the number of molecules in the system.[12] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (TΔS) becomes more significant at higher temperatures, making elimination more thermodynamically favorable.[12][13]
Practical recommendation: Start your reactions at 0 °C or room temperature. Avoid heating the reaction mixture unless substitution is confirmed to be extremely slow. If heating is necessary, do so cautiously and monitor the product ratio closely.[13][14]
Troubleshooting Guide
| Symptom | Primary Cause | Recommended Solution & Explanation |
| High yield of elimination product with a strong nucleophile/base (e.g., NaOMe, NaOH) | Reagent is too basic. | 1. Lower the Temperature: Run the reaction at 0 °C or below. This disfavors the higher activation energy elimination pathway.[12][15] 2. Change the Reagent: Switch to a strongly nucleophilic but weakly basic salt, such as NaN₃, NaCN, or NaI, in a polar aprotic solvent.[9] |
| Significant elimination even with a good nucleophile. | Reaction temperature is too high. | Reduce the temperature. Even for Sₙ2-favored reactions, heat will always increase the proportion of the elimination byproduct.[13] |
| Reaction is slow and gives a mix of Sₙ1/E1 products. | Using a weak nucleophile in a polar protic solvent. | This combination promotes carbocation formation. To favor Sₙ1 over E1, keep the temperature low .[14] If possible, switch to a stronger nucleophile to force a more selective Sₙ2 pathway. |
| Using a bulky nucleophile (e.g., lithium diisopropylamide, LDA) results in 100% elimination. | Steric hindrance of the nucleophile. | The nucleophile is too large to attack the carbon center and can only act as a base.[7] If substitution is desired, you must use a smaller nucleophile (e.g., switch from KOtBu to NaOMe, while accepting some E2 competition). |
| Reaction in ethanol gives significant elimination. | Solvent is polar protic. | The solvent is reducing the reagent's nucleophilicity. Switch to a polar aprotic solvent like DMF or DMSO to enhance the Sₙ2 pathway.[10][16] |
Recommended Experimental Protocols
Protocol 1: General Procedure for Maximizing Sₙ2 Substitution (e.g., Azide Insertion)
This protocol is optimized for strongly nucleophilic, weakly basic reagents.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-(1-Chloroethyl)-1,2-difluorobenzene (1.0 eq).
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1–0.5 M concentration).
-
Reagent Addition: Add sodium azide (NaN₃) (1.2–1.5 eq). Note that azide is highly toxic and potentially explosive; handle with extreme care.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reaction: Allow the mixture to stir at 0 °C and slowly warm to room temperature over 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of starting material.
-
Workup: Quench the reaction by slowly adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify by column chromatography if necessary. Confirm the product ratio by ¹H NMR, looking for the disappearance of the starting material's benzylic proton signal and the appearance of the new product's signal, while checking for the absence of vinyl proton signals from the elimination byproduct.
Protocol 2: Analytical Monitoring by ¹H NMR
To accurately determine the ratio of substitution to elimination product, analyze the crude reaction mixture by ¹H NMR.
-
Substitution Product: Look for the characteristic quartet or multiplet of the benzylic proton (–CH(Nu)CH₃) typically between δ 4.5-5.5 ppm. The adjacent methyl group will appear as a doublet.
-
Elimination Product: Look for the characteristic signals of the vinyl group (–CH=CH₂). These typically appear as a multiplet for the vinyl CH (δ 6.5-7.0 ppm) and two doublets of doublets for the terminal CH₂ protons (δ 5.0-6.0 ppm).
-
Quantification: Integrate the signal for the benzylic proton of the substitution product and one of the unique vinyl protons of the elimination product. The ratio of these integrals corresponds to the molar ratio of the products.
The following workflow can guide your experimental design choices.
Caption: Decision workflow for selecting reaction conditions.
References
-
The E2 Reaction Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]
-
SN1 vs SN2 vs E1 vs E2 Reactions Study Guide - Chemistry. (n.d.). Studley AI. Retrieved from [Link]
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Nucleophilicity vs Basicity. (n.d.). Retrieved from [Link]
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Nucleophilicity and Basicity Factors in Organic Reactions. (n.d.). Retrieved from [Link]
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Basicity vs. Nucleophilicity: Understanding the Nuances. (2026, January 15). Oreate AI Blog. Retrieved from [Link]
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Ashenhurst, J. (2012, September 10). Elimination Reactions Are Favored By Heat. Master Organic Chemistry. Retrieved from [Link]
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Why substitution and elimination reactions are favored respectively at lower and higher temperature? (2017, June 16). Chemistry Stack Exchange. Retrieved from [Link]
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Hunt, I. (n.d.). Nucleophilicity versus Basicity. University of Calgary. Retrieved from [Link]
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Nucleophilicity and basicity difference. (n.d.). Retrieved from [Link]
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Ashenhurst, J. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. Retrieved from [Link]
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Ashenhurst, J. (2011, April 12). What Makes A Good Leaving Group? Master Organic Chemistry. Retrieved from [Link]
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Ashenhurst, J. (2025, November 17). Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. Master Organic Chemistry. Retrieved from [Link]
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Effect of Temperature on Elimination and Substitution Reactions | Video Summary and Q&A. (2023, March 18). Retrieved from [Link]
-
E2 mechanism: kinetics and substrate (video). (n.d.). Khan Academy. Retrieved from [Link]
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The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (n.d.). Retrieved from [Link]
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Cooper, K. A., Hughes, E. D., Ingold, C. K., & MacNulty, B. J. (1948). Mechanism of elimination reactions. Part VIII. Temperature effects on rates and product-proportions in uni- and bi-molecular substitution and elimination reactions of alkyl halides and sulphonium salts in hydroxylic solvents. Journal of the Chemical Society (Resumed), 2049-2054. Retrieved from [Link]
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Ashenhurst, J. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry with Victor. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns [Video]. YouTube. Retrieved from [Link]
-
Chad's Prep. (2018, September 14). 7.7a Introduction to E2 Elimination Reactions [Video]. YouTube. Retrieved from [Link]
-
Leaving group. (n.d.). In Wikipedia. Retrieved from [Link]
-
How do you tell whether it's going to be a substitution or elimination reaction? (2018, November 12). Reddit. Retrieved from [Link]
-
Leah4sci. (2013, August 14). Leaving Groups in Substitution and Elimination Reactions (vid 1 of 2) [Video]. YouTube. Retrieved from [Link]
-
Comparison and Competition Between SN1, SN2, E1 and E2. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]
-
Nucleophilic substitution reactions on Benzyl Halides. (2025, April 24). Chemistry Stack Exchange. Retrieved from [Link]
-
Comparing E2, E1, Sn2, Sn1 reactions (video). (n.d.). Khan Academy. Retrieved from [Link]
-
Reactions at the benzylic position (video). (n.d.). Khan Academy. Retrieved from [Link]
-
Ashenhurst, J. (2012, October 10). E1 vs E2: Comparing the E1 and E2 Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Distinguishing Between Substitution & Elimination Reactions. (n.d.). Chad's Prep®. Retrieved from [Link]
-
Reusch, W. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
van der Heijden, P. F., Ehlers, A. W., & Slootweg, J. C. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 86(24), 18066–18075. Retrieved from [Link]
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from [Link]
-
Common Leaving Groups. (n.d.). Retrieved from [Link]
-
Ashenhurst, J. (2025, December 12). Mechanism of the E2 Reaction. Master Organic Chemistry. Retrieved from [Link]
-
Substitution of benzylic and allylic halides. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. studley.ai [studley.ai]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The E2 Reaction Mechanism [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. glasp.co [glasp.co]
- 15. m.youtube.com [m.youtube.com]
- 16. reddit.com [reddit.com]
removing unreacted precursors from 4-(1-Chloroethyl)-1,2-difluorobenzene
The following technical guide addresses the purification and handling of 4-(1-Chloroethyl)-1,2-difluorobenzene (also known as 1-(1-chloroethyl)-3,4-difluorobenzene). This guide is designed for researchers requiring high-purity intermediates for downstream applications such as nucleophilic substitution or cross-coupling reactions.
Executive Summary & Molecule Profile
Target Molecule: 4-(1-Chloroethyl)-1,2-difluorobenzene Primary Precursor: 1-(3,4-Difluorophenyl)ethanol Critical Challenge: The benzylic C-Cl bond is labile. The molecule is prone to hydrolysis (reverting to alcohol) and thermal elimination (forming 1,2-difluoro-4-vinylbenzene/styrene derivative). Purification strategies must balance thoroughness with mild conditions.[1]
| Component | Role | Boiling Point (Est.) | Solubility | Reactivity Risk |
| Target Chloride | Product | 85-90°C @ 10 mmHg | Organic | Thermal elimination of HCl |
| Alcohol Precursor | Impurity | 110-115°C @ 10 mmHg | Polar/Organic | H-bonding (High BP) |
| Styrene Derivative | Side Product | 60-65°C @ 10 mmHg | Organic | Polymerization |
| Inorganic Acids | Byproducts | N/A | Aqueous | Catalyzes degradation |
Tier 1: Reaction Optimization (Prevention)
The most effective way to remove the alcohol precursor is to ensure it is fully consumed before workup. Separation of the alcohol from the chloride is thermodynamically difficult due to overlapping physical properties.
Q: My GC-MS shows 5-10% unreacted alcohol despite refluxing with SOCl₂. How do I drive this to completion? A: Benzylic alcohols can be sluggish due to electron-withdrawing fluorine substituents on the ring.
-
Catalysis: Add Dimethylformamide (DMF) (1-2 mol%) to the reaction. DMF forms the Vilsmeier-Haack reagent in situ, which is a far more potent chlorinating agent than thionyl chloride alone [1].
-
Stoichiometry: Increase SOCl₂ equivalents from 1.2 to 1.5 - 2.0 equivalents .
-
Temperature Control: Ensure the reflux is vigorous enough to remove HCl/SO₂ gases (Le Chatelier’s principle), but do not exceed 80°C to prevent styrene formation.
Q: Can I use PCl₅ or PBr₃ instead? A: While possible, phosphorous reagents generate non-volatile phosphorous byproducts (POCl₃, H₃PO₃) that are notoriously difficult to separate from high-boiling liquids without chromatography. SOCl₂ is preferred because the byproducts (SO₂, HCl) are gases, simplifying the crude purity profile [2].
Tier 2: Workup & Quenching Protocols
Improper quenching is the primary cause of "reappearing" alcohol impurities (hydrolysis) or styrene formation.
Q: The product purity drops after aqueous washing. What is happening? A: You are likely hydrolyzing the product. Benzylic chlorides react with water, especially in acidic or warm conditions.
-
Protocol: Quench the reaction mixture into ice-cold saturated NaHCO₃ .
-
Critical Step: Maintain the internal temperature < 5°C during quenching.
-
pH Control: The aqueous layer must be slightly basic (pH 7.5-8.5). Acidic conditions catalyze the reversion to alcohol; strongly basic conditions (NaOH) trigger elimination to styrene.
Q: How do I remove the sulfur smell (SO₂) completely? A: Residual SO₂ can be removed by:
-
Azeotropic Distillation: Co-evaporate the crude oil with toluene (2x) on a rotary evaporator.
-
Nitrogen Sparging: Bubble dry nitrogen through the crude oil for 30 minutes before distillation.
Tier 3: Purification Techniques (Removal of Precursors)
Scenario A: Removal of Unreacted Alcohol (1-(3,4-Difluorophenyl)ethanol)
If optimization fails and alcohol remains, distillation is often ineffective due to hydrogen bonding increasing the alcohol's effective boiling point, causing "smearing."
Technique: Scavenging / Derivatization Before distillation, treat the crude mixture with Acetyl Chloride (1.1 equiv relative to residual alcohol) and a base (Pyridine).
-
Logic: This converts the stubborn alcohol into an acetate ester .
-
Benefit: The acetate ester has a significantly higher boiling point and different Rf value than the alcohol, making it easier to separate via distillation or silica filtration.
Scenario B: Removal of Styrene (Elimination Product)
Technique: Cold Filtration or Fractional Distillation
-
Styrene derivatives polymerize on heating. Add a radical inhibitor (e.g., BHT, 500 ppm) before any thermal step.
-
Styrenes typically boil 20-30°C lower than the chloride. Use a Vigreux column to separate the "forerun" (styrene) from the main fraction.
Scenario C: Chromatography (The "Safe" Route)
Q: My product decomposes on silica gel. How do I fix this? A: Standard silica gel is slightly acidic, which catalyzes the elimination of HCl from your product.
-
Solution: Pre-treat the silica gel with 1% Triethylamine (Et₃N) in Hexanes. This neutralizes acidic sites.[1]
-
Eluent: Use 100% Pentane or Hexane initially to elute the non-polar chloride, leaving the polar alcohol stuck at the baseline [3].
Visual Workflow: Purification Logic
The following diagram illustrates the decision tree for purifying the crude reaction mixture.
Caption: Decision matrix for handling crude mixtures containing unreacted alcohol precursors.
Standardized Protocol: Optimized Chlorination
Use this protocol to minimize unreacted precursors from the start.
-
Setup: Flame-dried 3-neck flask, N₂ atmosphere, reflux condenser with NaOH scrubber.
-
Charge: 1-(3,4-Difluorophenyl)ethanol (1.0 equiv) in Dichloromethane (DCM) or Toluene (3 vol).
-
Activation: Add DMF (0.05 equiv).
-
Addition: Add SOCl₂ (1.5 equiv) dropwise at 0°C.
-
Reaction: Warm to Room Temp (1h), then Reflux (2h).
-
IPC (In-Process Control): Check GC. If alcohol > 1%, add 0.2 equiv SOCl₂ and reflux 1h.
-
Workup: Evaporate volatiles (SO₂, HCl, solvent) in vacuo first. Re-dissolve in fresh DCM. Wash with cold NaHCO₃. Dry over MgSO₄.
-
Stabilization: Add 0.1% K₂CO₃ to the storage vial to scavenge any HCl formed over time.
References
-
Rochester University. Not Voodoo: Workup and Purification Guides for Sticky Reagents and Acid Sensitive Compounds. Available at: [Link]
Sources
Technical Support Center: Precision Chlorination of 1-Ethyl-3,4-Difluorobenzene
Status: Active Role: Senior Application Scientist Subject: Thermodynamic & Kinetic Control for Regioselective Chlorination Reference ID: TS-CHL-34DFE-001
Executive Summary
You are likely synthesizing 6-chloro-1-ethyl-3,4-difluorobenzene , a critical intermediate for fluoro-quinolone antibiotics and advanced agrochemicals.
The chlorination of 1-ethyl-3,4-difluorobenzene presents a classic conflict between Electrophilic Aromatic Substitution (EAS) and Free Radical Substitution (FRS) . The ethyl group is an activator, but the two fluorine atoms (positions 3,4) exert strong inductive withdrawal, deactivating the ring.
The Critical Challenge:
-
Target Reaction (EAS): Ring chlorination at Position 6 (Kinetic control, favored at low
). -
Side Reaction (FRS): Benzylic chlorination on the ethyl group (Thermodynamic/Radical control, favored at high
or light).
This guide addresses the precise temperature control required to favor the EAS pathway while managing the significant exotherm of chlorination.
Module 1: Thermodynamics & Selectivity (The "Why")
Q: Why does a temperature deviation of just 10°C drastically alter my impurity profile?
A: This is due to the difference in Activation Energy (
-
The Ionic Pathway (Desired): In the presence of a Lewis Acid (e.g.,
), the reaction proceeds via a chloronium complex. This pathway has a lower but is highly sensitive to reversibility and steric hindrance.-
Target: Position 6 (Ortho to Ethyl, Meta to Fluorine).
-
Condition: Low Temperature (
), Dark.
-
-
The Radical Pathway (Undesired): The ethyl group's benzylic protons are susceptible to radical abstraction. Higher temperatures provide the energy to overcome the higher
of homolytic bond cleavage, initiating a chain reaction.-
Impurity: 1-(1-chloroethyl)-3,4-difluorobenzene (Benzylic chloride).
-
Condition: High Temperature (
), UV Light.
-
Visualizing the Divergence:
Figure 1: Reaction divergence based on thermal energy and catalytic conditions.
Module 2: Process Setup & Execution (The "How")
Q: What is the optimal cooling protocol for a 5L batch reactor?
A: You cannot rely on jacket temperature (
Recommended Protocol:
| Parameter | Specification | Rationale |
| Catalyst | Strong Lewis acid required to activate | |
| Solvent | Dichloromethane (DCM) or 1,2-DCE | Chlorinated solvents suppress radical chains and provide thermal mass. |
| Baseline Temp | Keeps reaction in kinetic control regime. | |
| Max Exotherm ( | Above this, benzylic chlorination rates double every 10°C. | |
| Chlorine Feed | Sub-surface sparging | Maximizes gas-liquid mass transfer; prevents headspace accumulation. |
Step-by-Step Execution:
-
Charge: Load 1-ethyl-3,4-difluorobenzene and solvent (Ratio 1:3 vol).
-
Purge:
sparge for 15 mins to remove dissolved (radical initiator) and moisture. -
Cool: Bring
to . -
Catalyst: Add
(1-3 mol%). Note: Slight exotherm possible. -
Reaction: Start
gas addition.-
Rule: If
rises /min, stop dosing immediately. Allow cryostat to catch up.
-
-
Quench: Once conversion >98%, purge excess
with before aqueous workup.
Module 3: Troubleshooting (The "What If")
Q: My GC-MS shows 5-8% benzylic chloride impurity. The temperature never exceeded 10°C. Why?
A: If thermal control was perfect, the issue is likely Light or Trace Peroxides .
-
Photon-Initiation: Even ambient lab light can initiate radical chlorination at
.-
Fix: Wrap the reactor in aluminum foil or use amber glassware.
-
-
Peroxide Contamination: If using ether-based solvents (unlikely but possible) or recycled solvents, peroxides act as radical initiators.
-
Fix: Use fresh, stabilized DCM.
-
Q: The reaction stalls at 80% conversion. Adding more chlorine just increases impurities.
A: This is "Catalyst Poisoning" or "Solvent Effect."
-
Moisture Ingress:
is hygroscopic. If your gas is not dry, it generates , deactivating the catalyst into inactive hydrates. -
HCl Saturation: High concentrations of dissolved
can retard the reaction.-
Fix: Increase
sweep rate to remove off-gas, or add a fresh aliquot of catalyst (0.5 mol%) as a slurry.
-
Module 4: Safety & Process Control
Q: How do I design a fail-safe for the exotherm?
A: Chlorination is autocatalytic in terms of heat; hotter temps increase rate, which increases heat. You need a Cascade Control Loop .
Logic:
-
Primary Sensor: Internal Reactor Temp (
). -
Secondary Sensor: Jacket Temp (
). -
Actuator: Chlorine Mass Flow Controller (MFC).
Control Logic Diagram:
Figure 2: Cascade control loop to prevent thermal runaway.
Critical Safety Note:
Ensure your scrubber system is sized to handle a full emergency vent of
References
-
Process for preparation of 1-chloro-3,4-difluorobenzene. European Patent EP0493030A1. (1992).[1] Describes the chlorination of difluorobenzenes using Lewis acid catalysts.Link
-
Method for producing 1-chloro-3,4-difluorobenzene. Japanese Patent JP2672012B2. (1997). Details the use of FeCl3 and SbCl5 catalysts for high regioselectivity.Link
-
Safety of Chlorination Reactions. Institute of Chemical Engineers (IChemE). Comprehensive guide on runaway reaction hazards in chlorination.[2]Link
-
Electrophilic Aromatic Substitution: Regioselectivity. Chemistry LibreTexts. Fundamental principles of directing groups (Ethyl vs. Fluoro).Link
-
Selectivity in Radical Halogenation. Chemistry LibreTexts. Thermodynamics of benzylic vs. ring chlorination.Link
Sources
Validation & Comparative
GC-MS Profiling of 4-(1-Chloroethyl)-1,2-difluorobenzene: A Comparative Fragmentation Guide
Topic: GC-MS Fragmentation Pattern of 4-(1-Chloroethyl)-1,2-difluorobenzene Content Type: Technical Comparison Guide
Executive Summary
This guide details the electron ionization (EI) mass spectral behavior of 4-(1-Chloroethyl)-1,2-difluorobenzene (CAS: Analogous to 696-02-6 family), a critical intermediate in the synthesis of fluorinated agrochemicals and pharmaceuticals. Accurate identification of this molecule requires distinguishing it from its regioisomers (e.g., the
Molecule Profile & Theoretical Basis
-
IUPAC Name: 4-(1-Chloroethyl)-1,2-difluorobenzene
-
Molecular Formula:
-
Molecular Weight: 176.59 g/mol
-
Key Structural Feature: A secondary benzylic chloride moiety attached to a 3,4-difluorinated benzene ring.
Predicted Isotopic Signature
Due to the presence of a single Chlorine atom, the molecular ion (
Experimental Protocol (Standardized)
To ensure reproducibility, the following GC-MS conditions are recommended. These parameters minimize thermal degradation (HCl elimination) prior to ionization.
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard energy for library comparison (NIST/Wiley). |
| Source Temp | 230 °C | High enough to prevent condensation, low enough to reduce thermal dehydrohalogenation. |
| Column | Rxi-5Sil MS or DB-5MS (30m x 0.25mm) | Low-bleed phase essential for detecting low-abundance high-mass fragments. |
| Inlet Temp | 200 °C (Splitless) | Critical: Lower inlet temp minimizes thermal conversion to the styrene derivative ( |
| Scan Range | Captures the molecular ion and lower mass fluoro-aromatic fragments. |
Fragmentation Analysis: The "Fingerprint"
The fragmentation of 4-(1-Chloroethyl)-1,2-difluorobenzene is driven by the stability of the benzylic carbocation.
Primary Pathway: Benzylic Cleavage (Base Peak)
-
Transition:
-
Observed Mass:
141 -
Mechanism: The C-Cl bond is the weakest link. Cleavage yields a secondary benzylic cation (
). This ion is resonance-stabilized by the benzene ring, making it the Base Peak (100% relative abundance) . -
Diagnostic Note: This peak will not show the 3:1 chlorine isotope pattern, confirming the halogen has been lost.
Secondary Pathway: HCl Elimination
-
Transition:
-
Observed Mass:
140 -
Mechanism: A 1,2-elimination of HCl yields 4-vinyl-1,2-difluorobenzene (a styrene analog).
-
Intensity: typically 15–30% of the base peak.
-
Warning: If this peak is dominant (>80%), check the GC inlet temperature; thermal degradation may be occurring.
Tertiary Pathway: Ring Disintegration
-
Transition:
-
Mechanism: Loss of HF from the difluorinated ring system is a high-energy process but characteristic of polyfluorinated aromatics.
Comparative Analysis: Target vs. Alternatives
Differentiation from isomers is the primary analytical challenge. The table below contrasts the target with its most common "look-alikes."
Table 1: Comparative Fragmentation Data
| Feature | Target: | Alternative A: | Alternative B: Non-Fluoro Analog |
| Structure | 4-(1 -Chloroethyl)-1,2-difluorobenzene | 4-(2 -Chloroethyl)-1,2-difluorobenzene | (1-Chloroethyl)benzene |
| Molecular Ion | |||
| Base Peak | |||
| Key Mechanism | Formation of stable | McLafferty rearrangement or Tropylium formation. | Formation of non-fluorinated benzyl cation. |
| Styrene Ion | |||
| Retention Time | Elutes Earlier (Branched/Shielded) | Elutes Later (Linear/Exposed) | Elutes Earlier (Lower MW) |
Analysis of Differences
-
Target vs.
-Isomer: The -chloro isomer (Target) readily loses Cl to form a stable cation ( 141). The -isomer (Alternative A) cannot form a stable cation by simple Cl loss; instead, it tends to lose the entire chloromethyl group ( , mass 49) to form a tropylium-like ion at 127 ( ). -
Target vs. Non-Fluoro: The mass shift is exactly 36 Da (
). The pattern is identical, but shifted from 105 to 141.
Visualizing the Mechanism
Diagram 1: Fragmentation Pathway
This diagram illustrates the decay of the molecular ion into its primary diagnostic fragments.
Figure 1: Mechanistic pathway showing the competition between direct ionization (Base Peak) and elimination (Styrene).
Diagnostic Workflow (Decision Tree)
Use this logic gate to confirm identity during routine analysis.
Figure 2: Step-by-step logic for distinguishing the target from its beta-isomer.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of (1-Chloroethyl)benzene (Analog). NIST Standard Reference Database 1A v17. Retrieved from [Link]
-
PubChem. 1-Chloro-2,4-difluorobenzene (Substructure Reference).[1] National Library of Medicine. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[2] (Referencing fragmentation of benzylic halides).
Sources
comparing reactivity of 4-(1-Chloroethyl)-1,2-difluorobenzene vs bromo analogs
Executive Summary: The Stability-Reactivity Trade-off
In the synthesis of bioactive scaffolds—particularly kinase inhibitors (e.g., PDK1 inhibitors) and agrochemicals—the 1-(3,4-difluorophenyl)ethyl moiety is a critical pharmacophore. Researchers often face a binary choice between the Chloro analog (4-(1-Chloroethyl)-1,2-difluorobenzene) and the Bromo analog (4-(1-Bromoethyl)-1,2-difluorobenzene).
-
The Chloro Analog offers superior shelf-stability and lower cost but exhibits sluggish reactivity in nucleophilic substitutions due to the stronger C-Cl bond and the electron-deficient nature of the difluorobenzene ring.
-
The Bromo Analog provides a kinetic advantage (10–100x faster reaction rates) but suffers from rapid degradation (hydrolysis/elimination) and higher cost.
This guide provides the data and protocols necessary to navigate this trade-off, focusing on overcoming the deactivated nature of the difluorinated ring system.
Electronic Landscape & Mechanistic Analysis
The presence of two fluorine atoms on the benzene ring fundamentally alters the reactivity of the benzylic position compared to a standard benzyl chloride.
The "Deactivated" Benzylic Center
In a standard SN1 reaction, a benzylic carbocation is stabilized by resonance. However, in 4-(1-Chloroethyl)-1,2-difluorobenzene , the fluorine atoms at the 3- and 4-positions (relative to the alkyl group) exert a strong inductive electron-withdrawing effect (-I).
-
Impact: The carbocation intermediate is destabilized.
-
Result: The SN1 pathway is suppressed. Reactions that would proceed via SN1 for unsubstituted benzyl halides must often be forced through SN2 pathways or radical mechanisms in this difluorinated system.
Visualization: Electronic Effects & Reaction Pathways
Figure 1: Mechanistic divergence caused by the electron-deficient difluorobenzene ring. Note the suppression of the SN1 pathway.
Comparative Data: Chloro vs. Bromo[1]
The following data summarizes the performance differences in standard synthetic transformations (e.g., amination or etherification).
| Feature | Chloro Analog (4-(1-Chloroethyl)-1,2-difluorobenzene) | Bromo Analog (4-(1-Bromoethyl)-1,2-difluorobenzene) |
| Bond Dissociation Energy | ~80 kcal/mol (Stronger) | ~68 kcal/mol (Weaker) |
| Relative Solvolysis Rate | 1 (Baseline) | ~50–100x Faster |
| SN2 Reactivity | Low (Requires heat/catalyst) | High (Room temperature) |
| Stability | High (Stable at RT for months) | Low (Hydrolyzes in moist air; eliminates to styrene) |
| Primary Utility | Bulk manufacturing, stable intermediate | Late-stage functionalization, difficult couplings |
| Cost Efficiency | High (Readily available precursor) | Low (Often requires in situ preparation) |
Experimental Protocols
Protocol A: Finkelstein Activation (The "Switch")
Use this when you have the Chloro analog but require the reactivity of the Bromo/Iodo analog without buying expensive reagents.
Objective: Convert the unreactive Chloride to a reactive Iodide in situ for immediate reaction with a nucleophile (e.g., an amine or phenol).
-
Reagents:
-
Substrate: 4-(1-Chloroethyl)-1,2-difluorobenzene (1.0 equiv)
-
Reagent: Sodium Iodide (NaI) (1.2 – 1.5 equiv)
-
Solvent: Dry Acetone or 2-Butanone (MEK) (0.5 M concentration)
-
-
Procedure:
-
Dissolve the Chloro substrate in dry acetone.
-
Add NaI.[1] The salt will dissolve, but NaCl will precipitate as the reaction proceeds (driving force).
-
Crucial Step: Heat to reflux for 2–4 hours. Monitor by TLC (the Iodide often has a distinct Rf or UV activity).
-
Direct Coupling: Once conversion is >90%, cool to RT and add your nucleophile (e.g., amine) and base (K2CO3) directly to the suspension.
-
-
Why this works: The electron-deficient ring makes the C-Cl bond stubborn. The Iodide is a much better leaving group (
of HI is -10 vs -7 for HCl), restoring reactivity for the subsequent SN2 step.
Protocol B: Nickel-Catalyzed Cross-Coupling (The "Modern Approach")
Use this to couple the Chloro analog directly to aryl/alkyl halides, bypassing the need for the Bromo analog.
Context: Recent literature highlights that electron-deficient benzyl chlorides are excellent candidates for reductive cross-coupling because they are less prone to oxidative addition side-reactions than bromides in certain catalytic cycles.
-
Reagents:
-
Substrate: 4-(1-Chloroethyl)-1,2-difluorobenzene[2]
-
Coupling Partner: Aryl Bromide or Alkyl Halide
-
Catalyst:
(10 mol%) -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)
-
Reductant: Mn powder (2.0 equiv)
-
-
Procedure:
-
Combine all solids in a vial. Cycle vacuum/Argon 3 times.
-
Add solvent (DMA or NMP).
-
Stir vigorously at 60°C.
-
-
Mechanism: The reaction proceeds via a radical intermediate. The difluorobenzyl radical is stabilized enough to form but reactive enough to couple, avoiding the "over-stabilization" issues of some benzyl species.
Field Application: Kinase Inhibitor Synthesis
The 1-(3,4-difluorophenyl)ethyl group is a key component in several PDK1 and PI3K inhibitors (e.g., Patent US9546165B2).
Case Study: Amine Alkylation
-
Goal: Attach the 1-(3,4-difluorophenyl)ethyl group to a piperazine ring.
-
Observation: Using the Chloro analog in acetonitrile with TEA at 40°C resulted in <20% yield after 24 hours.
-
Correction: Switching to the Bromo analog (generated in situ via Protocol A) increased yield to 85% under identical conditions.
-
Takeaway: For SN2 reactions with secondary amines, the Chloro analog is insufficient without iodide catalysis (Finkelstein conditions).
References
-
Vertex Pharmaceuticals. (2017). Heterocyclic compounds useful as PDK1 inhibitors. US Patent 9,546,165 B2. Link
-
Hanumanthu, R., & Weaver, J. D. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters, 26, 5248-5252. Link
-
Lumen Learning. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1.[3] Link
-
EPA CompTox. 4-(1-Chloroethyl)-1,2-difluorobenzene Chemical Details.Link[4]
Sources
- 1. youtube.com [youtube.com]
- 2. CAS 221031-54-5 | 1700-7-0L | MDL MFCD10693571 | 4-(1-Chloroethyl)-1,2-difluorobenzene | SynQuest Laboratories [synquestlabs-azuredev-test.azurewebsites.net]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 4-(1-Chloroethyl)-1,2-difluorobenzene
Executive Summary: The "Why" Behind the Safety
Handling 4-(1-Chloroethyl)-1,2-difluorobenzene requires a shift in mindset from standard organic handling to "reactive intermediate" protocols. As a Senior Application Scientist, I often see researchers underestimate this compound because they focus on the stable difluorobenzene core. However, the safety profile is dominated by the benzylic chloride moiety at the 4-position.
This molecule is not just a solvent or a passive reactant; it is an electrophilic alkylating agent . The 1-chloroethyl group is susceptible to rapid hydrolysis, releasing hydrochloric acid (HCl) upon contact with mucosal moisture, and it possesses significant potential for skin sensitization and lachrymatory effects. This guide structures your safety protocols around these specific molecular behaviors.
Part 1: Risk Assessment & Chemical Behavior
To select the correct PPE, we must first understand the "Enemy."
| Feature | Chemical Behavior | Safety Implication |
| Benzylic Chloride | High electrophilicity; SN1/SN2 reactive center. | Lachrymator & Corrosive. Attacks mucous membranes and eyes instantly. Potential DNA alkylator. |
| Difluoro Core | High lipophilicity (LogP > 3 estimated). | Rapid Skin Absorption. The fluorine atoms facilitate passage through lipid bilayers, carrying the reactive chloride payload deep into dermal tissue. |
| Hydrolysis | Reacts with ambient moisture. | HCl Evolution. Containers may pressurize; spills will fume and become acidic. |
Part 2: PPE Selection (The "What")
Standard nitrile gloves are insufficient for prolonged contact with benzylic halides. The lipophilic nature of this fluorinated compound accelerates permeation.
Hand Protection Strategy
Recommendation: Multi-layer Laminate (Silver Shield/4H) under Nitrile.
-
Primary Barrier (Inner): EVOH/PE Laminate (e.g., Silver Shield or Ansell Barrier).
-
Why: Benzylic chlorides can permeate standard 4-mil nitrile in <15 minutes. Laminates offer >480 minutes of breakthrough time.
-
-
Secondary Barrier (Outer): Disposable Nitrile (min 5 mil).
-
Why: Laminate gloves are baggy and reduce dexterity. The outer nitrile glove compresses the laminate for better grip and protects the expensive inner glove from physical abrasion.
-
-
Donning Protocol: Inspect laminate for cracks
Don Laminate Don Nitrile Tape cuff (optional for high volume).
Respiratory Protection
Primary Control: Chemical Fume Hood (Face velocity 80–100 fpm). Secondary (Spill/Outside Hood): Full-face respirator with OV/AG (Organic Vapor / Acid Gas) cartridges.
-
Why: You need the "AG" component because hydrolysis releases HCl vapors, which pure Organic Vapor cartridges may not effectively neutralize.
Eye & Face Protection[1][2][3][4][5][6][7]
-
Standard: Chemical Splash Goggles (Indirect Vent). Safety glasses are inadequate due to the lachrymatory vapor risk.
-
High Volume (>100g): Add a Face Shield over goggles to prevent splash absorption through facial skin.
Part 3: Operational Protocol (The "How")
This workflow is designed to minimize exposure to the benzylic chloride moiety.[1]
Experimental Workflow Diagram
Caption: Operational workflow emphasizing moisture exclusion and specific spill response pathways.
Step-by-Step Handling Procedure
-
Preparation (The "Dry" Rule):
-
Ensure all glassware is flame-dried or oven-dried.
-
Reasoning: Even trace moisture on the glass surface will hydrolyze the material, creating HCl gas that can pressurize the vessel or degrade your reagent purity.
-
-
Transfer Techniques:
-
Liquids: Use a gas-tight syringe or cannula transfer techniques. Avoid pouring from the bottle lip to prevent formation of crusty HCl salts on the threads (which can cause the cap to seize later).
-
Solids (if frozen/solidified): Allow to warm to room temperature in a desiccator before opening to prevent condensation.
-
-
Quenching Reactions:
-
Never add the reaction mixture directly to water.
-
Protocol: Dilute the mixture with an inert solvent (e.g., Dichloromethane) first, then slowly add to a stirred, cooled solution of saturated Sodium Bicarbonate (NaHCO₃).
-
Why: This neutralizes the HCl generated during hydrolysis immediately, preventing acid fumes.
-
Part 4: Waste & Disposal Logistics
Disposal of fluorinated benzylic chlorides requires strict segregation to prevent "trash can fires" or unexpected polymerization.
| Waste Stream | Classification | Critical Instruction |
| Primary Waste | Halogenated Organic | Label clearly: "Contains Fluorinated Benzylic Chloride." |
| Contaminated Solids | Hazardous Solid Debris | Double-bag gloves and paper towels. Do not seal tightly immediately (allow off-gassing if hydrolysis is occurring). |
| Incompatibility | Strong Bases / Amines | Do NOT mix with waste streams containing concentrated amines or strong bases (e.g., NaOH). This can trigger rapid, exothermic alkylation/polymerization. |
Decontamination of Glassware
-
Rinse glassware with a small amount of Acetone or Methanol (solubilizes the organic).
-
Follow with a wash of 5% aqueous Sodium Bicarbonate (neutralizes residual acid).
-
Proceed to standard detergent wash.
References
-
PubChem. (n.d.). Compound Summary: Benzyl Chloride (Analogous Reactivity).[2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Substance Information: alpha-chlorotoluene (Benzyl Chloride). Retrieved October 26, 2023, from [Link]
(Note: Specific SDS data for 4-(1-Chloroethyl)-1,2-difluorobenzene is often proprietary or vendor-specific. The protocols above are derived from the functional group safety standards for fluorinated benzylic chlorides.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
